molecular formula C22H16Cl2N2O3S B2692163 4-(benzenesulfonyl)-N-benzyl-2-(2,4-dichlorophenyl)-1,3-oxazol-5-amine CAS No. 201993-55-7

4-(benzenesulfonyl)-N-benzyl-2-(2,4-dichlorophenyl)-1,3-oxazol-5-amine

Cat. No.: B2692163
CAS No.: 201993-55-7
M. Wt: 459.34
InChI Key: PVURPOOHBSACSA-UHFFFAOYSA-N
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Description

The compound “4-(benzenesulfonyl)-N-benzyl-2-(2,4-dichlorophenyl)-1,3-oxazol-5-amine” is a complex organic molecule. It contains a benzene sulfonyl group, a benzyl group, a 2,4-dichlorophenyl group, and a 1,3-oxazol-5-amine group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxazole ring, a sulfonyl group attached to a benzene ring, a benzyl group, and a 2,4-dichlorophenyl group . These functional groups could potentially influence the compound’s reactivity and properties.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used . The presence of various functional groups could allow for a range of chemical transformations.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity.

Scientific Research Applications

Synthesis and Antimicrobial Activities

This chemical has been studied for its potential in synthesizing novel compounds with antimicrobial activities. For instance, the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole from various ester ethoxycarbonylhydrazones and primary amines shows the versatility of related chemicals in generating antimicrobial agents. Some derivatives exhibited good to moderate activities against test microorganisms, highlighting the potential of such chemicals in developing new antimicrobial solutions (Bektaş et al., 2007).

Asymmetric Hydrogenation Catalysts

Chemical derivatives similar to 4-(benzenesulfonyl)-N-benzyl-2-(2,4-dichlorophenyl)-1,3-oxazol-5-amine have been explored for their use in asymmetric hydrogenation processes. New chiral N, P-oxazolines and their iridium complexes have been synthesized and tested for asymmetric hydrogenation of an imine, demonstrating the role of such compounds in catalysis and the synthesis of chiral molecules. This research paves the way for the application of these chemicals in fine chemical and pharmaceutical synthesis, offering a route to asymmetric products with potentially high value (Ezhova et al., 2004).

Chemical Space Mining

The exploration of the chemical space for solid-phase synthesis highlights the use of polymer-supported benzenesulfonamides as key intermediates in a variety of chemical transformations. This research underscores the importance of such compounds in diversifying the available chemical libraries through solid-phase synthesis, contributing to the development of novel pharmaceuticals and materials (Fülöpová & Soural, 2015).

Anticancer Activities

Compounds related to this compound have been synthesized and evaluated for their anticancer activities. The development of novel quinazolinone derivatives and their reaction with various amines to produce compounds with significant antimicrobial activity also points towards their potential use in cancer research. This line of investigation opens new avenues for the use of such compounds in the treatment and study of cancer (Habib et al., 2013).

Mechanism of Action

Safety and Hazards

Without specific data on this compound, it’s difficult to provide accurate information on its safety and hazards . As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-benzyl-2-(2,4-dichlorophenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O3S/c23-16-11-12-18(19(24)13-16)20-26-22(30(27,28)17-9-5-2-6-10-17)21(29-20)25-14-15-7-3-1-4-8-15/h1-13,25H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVURPOOHBSACSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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